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Executive Summary
OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide (AMP) derived from the

human cathelicidin LL-37.[1][2][3][4] Engineered for enhanced stability and antimicrobial

potency, OP-145 demonstrates significant efficacy against multi-drug resistant bacteria,

particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action

is centered on the rapid disruption of bacterial cell membranes.[4][5] OP-145 has undergone

clinical evaluation and was found to be a safe and effective topical treatment for chronic

suppurative otitis media in Phase II trials.[6][7] This document provides a comprehensive

overview of OP-145, detailing its sequence, structure, mechanism of action, quantitative

efficacy, and the experimental protocols used for its characterization.

Peptide Sequence and Physicochemical Properties
OP-145 is a meticulously designed derivative of the human LL-37 peptide (residues 13-36),

modified to enhance its therapeutic potential.[1] Key modifications include N-terminal

acetylation and C-terminal amidation, which confer increased stability against proteolytic

degradation.[1]

Full Sequence: Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-

Leu-Val-Arg-Pro-Leu-Arg-NH2
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One-Letter Code: Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2[6]

The peptide's design favors the formation of an amphipathic helix, a crucial structural feature

for its membrane-disrupting activity.[1]

Table 1: Physicochemical Properties of OP-145

Property Value Reference

Molecular Formula C₁₄₂H₂₄₆N₄₆O₃₁ [4]

Amino Acid Residues 24 [4][5]

Net Charge +6 [5]

Modifications
N-terminal Acetylation, C-

terminal Amidation
[1][8]

Molecular Structure
The structure of OP-145 is central to its function. While largely unstructured in aqueous buffer

solutions, it undergoes a significant conformational change upon encountering a membrane

environment.[6][9]

Secondary Structure: Circular dichroism (CD) spectroscopy reveals that OP-145 adopts a

predominantly α-helical conformation in the presence of lipid vesicles that mimic bacterial or

mammalian membranes.[9][10] This induced helicity is critical for its interaction with and

perturbation of the lipid bilayer.

Amphipathicity: The α-helix is amphipathic, meaning it segregates hydrophobic and

hydrophilic amino acid residues on opposite faces of the helix. This arrangement facilitates

its insertion into the lipid membrane, with the hydrophobic face interacting with the lipid acyl

chains and the cationic (hydrophilic) face interacting with the negatively charged

phospholipid head groups of bacterial membranes.[11]

Caption: Conceptual distribution of residues in OP-145's α-helix.
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OP-145 exerts its bactericidal effect primarily by targeting and disrupting the integrity of the

bacterial cell membrane. The process is rapid and multifaceted, with specific interactions

depending on the membrane's lipid composition.

Electrostatic Attraction: The net positive charge (+6) of OP-145 facilitates an initial

electrostatic attraction to the negatively charged components of bacterial surfaces, such as

lipopolysaccharides (LPS) in Gram-negative bacteria and (lipo)teichoic acids in Gram-

positive bacteria.[5]

Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer.

The specific mechanism of disruption differs based on the target membrane:

Bacterial Membranes (Anionic): In membranes rich in anionic phospholipids like

phosphatidylglycerol (PG), which mimic bacterial membranes, OP-145 induces membrane

thinning and the formation of quasi-interdigitated lipid-peptide structures. This severe

perturbation leads to increased membrane permeability, leakage of intracellular contents,

and ultimately, cell death.[9][10][11]

Mammalian Membranes (Zwitterionic): In membranes composed primarily of zwitterionic

phospholipids like phosphatidylcholine (PC), which mimic mammalian cells, OP-145 is

significantly less lytic at therapeutic concentrations.[1][9][10] At higher concentrations, it

can cause the disintegration of liposomes into disk-like micelles.[9][10] This selectivity for

bacterial over mammalian membranes is a key therapeutic advantage.
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Caption: OP-145's bactericidal mechanism of action pathway.

Quantitative Data
The efficacy of OP-145 has been quantified through various in vitro assays, demonstrating

potent antimicrobial activity and selectivity.

Table 2: Antimicrobial and Biofilm Activity of OP-145
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Target Organism Assay
Concentration /
Result

Reference

S. aureus Antimicrobial Activity Active at 0.8-1.6 µM [4]

Methicillin-Resistant

S. aureus (MRSA)
Antimicrobial Activity

Significant activity

against 9 clinical

isolates

[3]

MRSA Biofilm Formation

Significant reduction

in biofilm mass after

24h (P < 0.05)

[2][3]

E. hirae
Lethal Concentration

(LC₉₉.₉)

3.2 µM after 5 min;

0.8 µM after 60 min
[11]

Table 3: Membrane Permeabilization and Cytotoxicity

Membrane / Cell
Type

Assay
Concentration /
Result

Reference

POPG Vesicles

(Bacterial Mimic)
Leakage Assay 50% leakage at 1 µM [12]

POPG Vesicles

(Bacterial Mimic)
Leakage Assay

~100% leakage at 2

µM (4 mol%)
[12]

Human Cells Lysis
Lytic only at high

concentrations
[1][10]

Experimental Protocols
The characterization of OP-145 relies on a suite of biophysical and microbiological techniques.

Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of OP-145 in different environments.
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Methodology: CD spectra of OP-145 (e.g., 200 µM) are recorded in a standard buffer (e.g.,

Hepes buffer). To assess membrane-induced conformational changes, spectra are also

recorded in the presence of large unilamellar vesicles (LUVs) composed of either 1-

palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) to mimic bacterial membranes or 1-

palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) for mammalian membranes,

typically at a lipid concentration of 5 mM.[9] Measurements are taken in the far-UV region

(e.g., 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[9][13][14]

The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and

random coil structures.[9]

Differential Scanning Calorimetry (DSC)
Objective: To study the effect of OP-145 on the thermotropic phase behavior of lipid bilayers.

[15][16]

Methodology: Multilamellar vesicles (MLVs) are prepared from lipids such as

dipalmitoylphosphatidylglycerol (DPPG).[12] The peptide is added to the lipid suspension at

various molar ratios. The thermal behavior of the vesicles is then analyzed using a

differential scanning calorimeter.[15][17] Samples are subjected to heating and cooling scans

(e.g., at a rate of 1°C/min) to determine the main phase transition temperature (Tm) and

enthalpy (ΔH) of the lipid.[17] Changes in these parameters indicate a peptide-lipid

interaction that perturbs the bilayer structure.[12]

Membrane Leakage Assay
Objective: To quantify the membrane-permeabilizing activity of OP-145.

Methodology: LUVs are prepared with an encapsulated fluorescent dye mixture, such as

ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-

pyridinium bromide). The external, unencapsulated dye is removed. The baseline

fluorescence of the vesicle suspension is measured. OP-145 is added at various

concentrations, and the increase in fluorescence is monitored over time.[12] Disruption of the

vesicle membrane by the peptide causes the release of ANTS and DPX, leading to

dequenching and an increase in fluorescence intensity. A 100% leakage value is determined

by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.[11]
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Caption: General workflow for a fluorescence-based membrane leakage assay.

Clinical Development
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OP-145 (also referred to as P60.4Ac in clinical literature) has been advanced into clinical trials

for topical applications.

Indication: Chronic suppurative otitis media (CSOM), a persistent middle ear infection often

resistant to conventional antibiotics.[7][18][19]

Clinical Trial: A randomized, double-blind, placebo-controlled Phase IIa study was conducted

to evaluate the safety and efficacy of OP-145 ototopical drops.[7]

Outcome: The study demonstrated that OP-145 was safe, well-tolerated, and resulted in a

significantly higher rate of treatment success (47%) compared to the placebo group (6%).[7]

These results provided a strong rationale for its continued development.[7] However, it was

noted that the peptide's activity could be diminished in the presence of human plasma,

suggesting its utility is greatest in topical applications where systemic exposure is limited.[6]

[20]

Conclusion
OP-145 is a potent, synthetic antimicrobial peptide with a well-defined structure and

mechanism of action. Its strong bactericidal activity against resistant pathogens like MRSA,

coupled with a favorable safety profile and proven efficacy in a Phase II clinical trial for CSOM,

establishes it as a highly promising candidate for the topical treatment of bacterial infections.

The data and protocols summarized herein provide a solid foundation for further research and

development of OP-145 and next-generation peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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